

Application Note: Quantitative Analysis of (4-Chloro-3-methoxyphenyl)methanamine

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Compound of Interest

Compound Name: (4-Chloro-3-methoxyphenyl)methanamine

CAS No.: 247569-42-2

Cat. No.: B1590857

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Abstract: This document provides comprehensive, validated analytical methods for the quantitative determination of **(4-Chloro-3-methoxyphenyl)methanamine**. As a critical intermediate in the synthesis of various pharmaceutical compounds, its precise quantification is essential for ensuring process control, purity assessment, and quality assurance in drug development and manufacturing. We present three robust methods: a high-selectivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method, and a rapid UV-Vis Spectrophotometric method for screening purposes. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical guidance for implementation in a research or quality control laboratory.

Introduction and Analyte Profile

(4-Chloro-3-methoxyphenyl)methanamine, also known as 4-Chloro-3-methoxybenzylamine, is a substituted benzylamine derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.^[1] The presence of chloro and methoxy groups on the aromatic ring, along with the reactive primary amine, makes it a versatile precursor for constructing more complex molecular architectures.^[1] Accurate and reliable quantification is paramount for monitoring reaction kinetics, determining yield, and controlling impurity profiles in final active pharmaceutical ingredients (APIs).

This guide is designed to equip researchers and drug development professionals with the necessary tools to confidently quantify this specific methanamine derivative.

Table 1: Physicochemical Properties of **(4-Chloro-3-methoxyphenyl)methanamine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClNO	[2][3]
Molecular Weight	171.62 g/mol	[2]
CAS Number	247569-42-2	[2]
IUPAC Name	(4-chloro-3-methoxyphenyl)methanamine	[2]
Appearance	Varies (typically an oil or low-melting solid)	N/A
Predicted XlogP	1.4	[3]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for quality control, offering an excellent balance of specificity, precision, and accessibility. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The aromatic ring in the analyte contains a strong chromophore, allowing for sensitive detection using a UV detector.

Scientific Rationale

The choice of a C18 column is based on the moderate hydrophobicity of the analyte (Predicted XlogP of 1.4), which allows for adequate retention and separation from more polar or nonpolar impurities.[3] An acidic mobile phase (pH ~3) is used to ensure the primary amine group is protonated (-NH₃⁺). This prevents peak tailing, which can occur due to the interaction of the basic amine with residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.[4][5]

Detailed Experimental Protocol

A. Reagents and Materials:

- **(4-Chloro-3-methoxyphenyl)methanamine** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid or Formic acid (Analytical grade)
- Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation:

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	Water with 0.1% Phosphoric Acid (pH \approx 2-3)
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Elution Mode	Isocratic: 60:40 (A:B) or Gradient if needed for impurities
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	225 nm and 254 nm (monitor both, quantify at max λ)
Run Time	10 minutes

D. Procedure:

- **Standard Preparation:** Accurately weigh \sim 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This creates a 100 μ g/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by serial dilution of the stock solution.
- **Sample Preparation:** Prepare the unknown sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 μ g/mL). Filter through a 0.45 μ m syringe filter before injection.
- **System Suitability Test (SST):** Before analysis, inject a mid-concentration standard (e.g., 25 μ g/mL) five times. The system is deemed ready if the Relative Standard Deviation (%RSD) of the peak area is \leq 2.0%.
- **Analysis:** Inject the blank (diluent), calibration standards, and unknown samples. Construct a calibration curve by plotting peak area versus concentration. Determine the concentration of the unknown sample from the curve using linear regression.

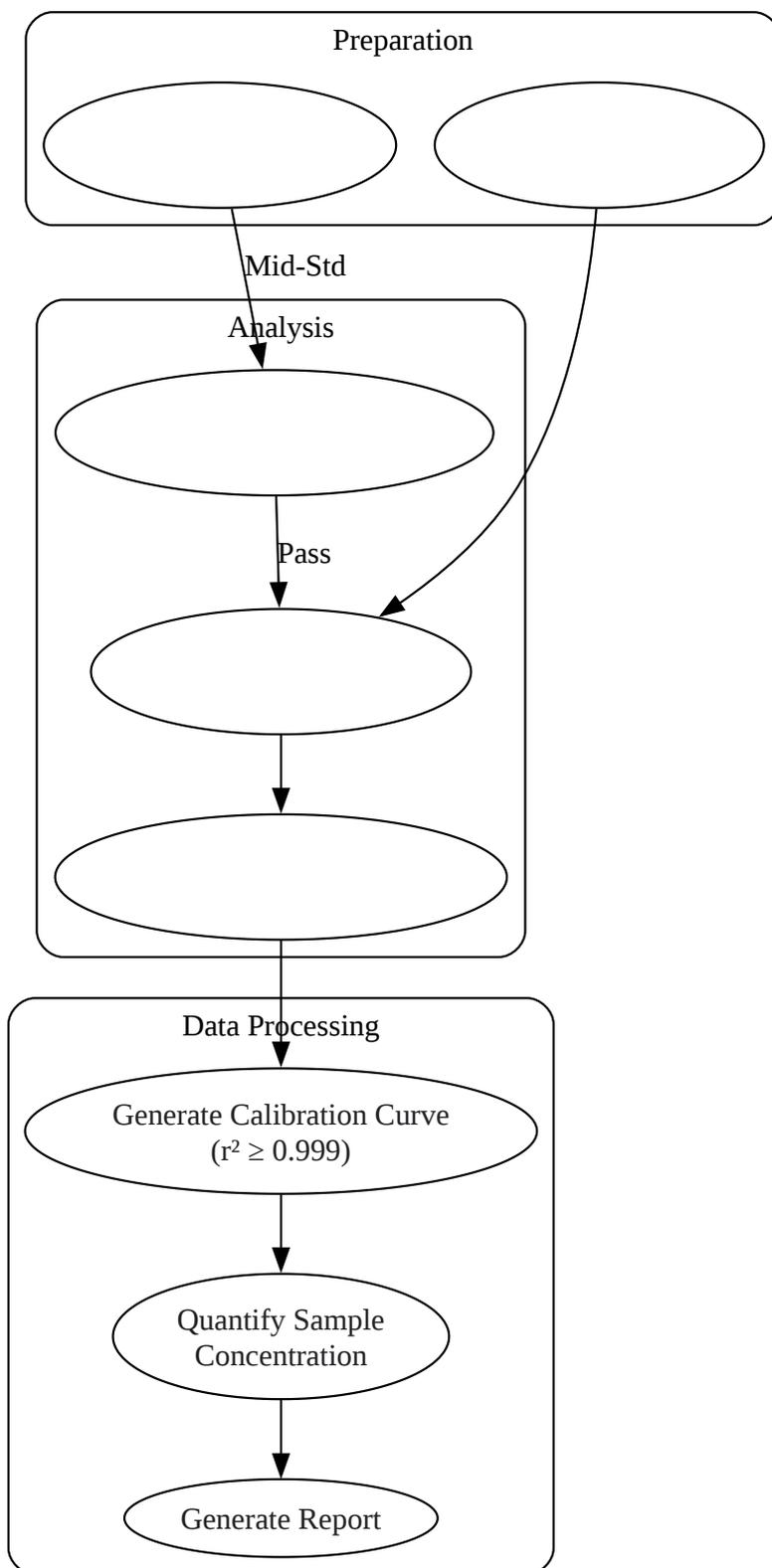
Method Validation Summary

The protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]

Table 2: Typical HPLC-UV Method Validation Parameters

Parameter	Acceptance Criteria	Typical Performance
Specificity	Peak is free from interference at its retention time.	Peak purity index > 0.999 by DAD analysis.
Linearity (r^2)	≥ 0.999	> 0.9995 over 1-50 $\mu\text{g/mL}$ range.
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.2%
Precision (%RSD)	Repeatability $\leq 2.0\%$	< 1.0%
LOD (Limit of Detection)	Signal-to-Noise ratio ≥ 3	$\sim 0.2 \mu\text{g/mL}$
LOQ (Limit of Quantitation)	Signal-to-Noise ratio ≥ 10	$\sim 0.7 \mu\text{g/mL}$

HPLC-UV Workflow Diagram``dot



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Caption: Workflow for the screening of **(4-Chloro-3-methoxyphenyl)methanamine** by UV-Vis Spectrophotometry.

Conclusion and Method Selection

We have detailed three distinct analytical methods for the quantification of **(4-Chloro-3-methoxyphenyl)methanamine**. The choice of method depends entirely on the specific application requirements.

- RP-HPLC-UV is ideal for routine quality control, stability studies, and purity assays where good specificity and precision are required.
- GC-MS should be employed for trace-level quantification, analysis in complex biological or environmental matrices, and for definitive structural confirmation.
- UV-Vis Spectrophotometry serves as a rapid, low-cost screening tool for in-process checks or for quantifying relatively pure material where high specificity is not a concern.

Each protocol provided serves as a robust starting point. It is imperative that laboratories perform their own method development and full validation based on their specific sample matrix, instrumentation, and regulatory requirements.

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